(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile
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Description
(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is a useful research compound. Its molecular formula is C20H17N3S and its molecular weight is 331.44. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Thiazoles for Bioimaging and Optical Properties
New fluorescent thiazoles, including derivatives similar to the compound , have been designed and synthesized for a range of applications. These compounds exhibit a wide range of fluorescent colors and intensities, which can be tuned by substituting different groups at specific positions on the thiazole ring. These properties make them suitable for bioimaging applications, where they have demonstrated good penetration and accumulation in living cells. This ability to emit in various solvents and their aggregation-induced enhancement emission (AIEE) effect are particularly notable (Eltyshev et al., 2021).
Corrosion Inhibition
Thiazole derivatives, closely related to the compound of interest, have been studied for their ability to inhibit corrosion of mild steel in acidic environments. These studies include molecular dynamics simulations and electrochemical measurements, indicating that such compounds can effectively adsorb onto metal surfaces and protect them from corrosion. This research points to the potential use of these compounds in enhancing the durability of metals in industrial applications (Khaled & Amin, 2009).
Anticancer and Biological Evaluation
Derivatives of the target compound have been synthesized and evaluated for their therapeutic potential, including anticancer, antioxidant, and anti-inflammatory properties. In particular, some synthesized compounds have shown significant activity against breast carcinoma cell lines and exhibited excellent scavenging activities against various radicals, suggesting their potential in developing new therapeutic agents (Bhale et al., 2018).
Nonlinear Optical Materials
Thiazole derivatives have also been explored for their nonlinear optical properties, aiming at applications in optical limiting devices. These studies have demonstrated that such compounds can exhibit strong two-photon absorption processes, making them suitable for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan et al., 2018).
Properties
IUPAC Name |
(E)-3-(3-methylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-14-6-8-16(9-7-14)19-13-24-20(23-19)17(11-21)12-22-18-5-3-4-15(2)10-18/h3-10,12-13,22H,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRKMRRLGRFFMZ-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC(=C3)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.